An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene (CAS 1214326-24-5)
An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene (CAS 1214326-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a unique trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement of a difluoromethoxy group, a fluorine atom, and a nitro group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential applications, with a focus on its utility in drug discovery programs.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1] The difluoromethoxy (-OCF₂H) group, in particular, has gained considerable attention as it can improve metabolic stability, modulate lipophilicity, and introduce hydrogen bond donating capabilities.[2][3] 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene presents a trifecta of functionalities that can be orthogonally addressed, offering a versatile platform for the synthesis of novel chemical entities. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho-positioned fluorine atom.[4] This inherent reactivity, coupled with the desirable properties of the difluoromethoxy group, positions this molecule as a valuable tool for the modern synthetic chemist.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
| Property | Value | Source/Rationale |
| CAS Number | 1214326-24-5 | Publicly available data |
| Molecular Formula | C₇H₄F₃NO₃ | Calculated from structure |
| Molecular Weight | 207.11 g/mol | Calculated from structure |
| Appearance | Likely a yellow to brown liquid or low-melting solid | Based on similar nitroaromatic compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Based on its aromatic and fluorinated nature |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A triplet in the range of 6.5-7.0 ppm for the -OCF₂H proton with a characteristic large ¹JHF coupling constant of approximately 70-75 Hz. Aromatic protons will appear as multiplets in the downfield region (7.5-8.5 ppm). |
| ¹³C NMR | A triplet for the carbon of the difluoromethoxy group around 115-120 ppm due to C-F coupling. Aromatic carbons will show complex splitting patterns due to C-F couplings. |
| ¹⁹F NMR | Two distinct signals are expected: one for the -OCF₂H group (as a doublet of multiplets) and another for the aromatic fluorine atom.[5] |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region. |
Synthesis and Manufacturing
A plausible and efficient synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene can be envisioned starting from commercially available 2-fluoro-3-nitrophenol. The key transformation is the difluoromethylation of the phenolic hydroxyl group.
Proposed Synthetic Pathway
Caption: Proposed two-step, one-pot synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-3-nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Difluorochloromethane (ClCHF₂) gas
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a reflux condenser, add 2-fluoro-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Difluoromethylation: Heat the reaction mixture to 80-100 °C. Once the temperature is stable, bubble difluorochloromethane gas through the stirred suspension.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is sufficient to deprotonate the phenol without promoting unwanted side reactions.
-
DMF: A polar aprotic solvent is ideal for SN2-type reactions involving anionic nucleophiles.
-
Heat: Provides the necessary activation energy for the difluoromethylation reaction.
Reactivity Profile
The reactivity of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is dominated by the interplay of its three functional groups.
Caption: Key reaction pathways for 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions.[8]
-
Regioselectivity: The nitro group at C-3 activates both the C-2 and C-4 positions. However, the fluorine at C-2 is significantly more activated due to the ortho relationship, which allows for effective resonance stabilization of the Meisenheimer intermediate.[4][9] Therefore, nucleophilic attack will overwhelmingly occur at the C-2 position, displacing the fluoride ion.
-
Typical Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functionalities.[10]
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline derivative, which is a cornerstone transformation in the synthesis of many pharmaceuticals.
-
Reagents: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[11]
The resulting 3-amino-2-fluoro-1-(difluoromethoxy)benzene is a valuable intermediate, as the amino group can be further functionalized through acylation, alkylation, or diazotization reactions.
Applications in Drug Discovery and Development
The unique combination of functional groups makes 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene a highly attractive starting material for the synthesis of novel drug candidates.
-
Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for hydroxyl, thiol, or methoxy groups, often leading to improved metabolic stability and pharmacokinetic profiles.[3] Specifically, it can block metabolic O-demethylation pathways.[3]
-
Scaffold Decoration: The predictable reactivity of this molecule allows for the systematic and regioselective introduction of various substituents. For example, reaction with a diverse library of amines via SNAr can rapidly generate a collection of novel compounds for biological screening.
-
Access to Privileged Scaffolds: Subsequent reduction of the nitro group and further functionalization can lead to the synthesis of complex heterocyclic systems, which are prevalent in many approved drugs.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous structures like fluoronitrobenzenes, the following precautions should be taken:
-
Toxicity: Nitroaromatic compounds are often toxic and should be handled with care.[12]
-
Irritant: Likely to be a skin and eye irritant.
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a promising and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, combined with the beneficial properties imparted by the difluoromethoxy group, makes it a valuable asset for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, encouraging its exploration in the development of next-generation chemical entities.
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